9,10-Dihydrobenzo[a]pyren-7(8h)-one

Catalog No.
S704839
CAS No.
3331-46-2
M.F
C20H14O
M. Wt
270.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dihydrobenzo[a]pyren-7(8h)-one

CAS Number

3331-46-2

Product Name

9,10-Dihydrobenzo[a]pyren-7(8h)-one

IUPAC Name

9,10-dihydro-8H-benzo[a]pyren-7-one

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2

InChI Key

AIGDHFJPKNZUOR-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1

Synonyms

7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene; NSC 3083

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1

Synthesis and Characterization:

9,10-Dihydrobenzo[a]pyren-7(8h)-one, also known as 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative. It has been synthesized and characterized in various scientific studies. One method for its synthesis involves the reduction of benzo[a]pyrene with palladium on carbon as a catalyst [].

Metabolic Intermediate:

This compound is considered a metabolite of the well-known carcinogen benzo[a]pyrene []. Benzo[a]pyrene is a ubiquitous environmental contaminant found in air, soil, and food. Once inside the body, it undergoes enzymatic transformations by cytochrome P450 enzymes, and 9,10-dihydrobenzo[a]pyren-7(8h)-one is one of the intermediate products formed during this process [].

Potential Biological Activity:

While the specific biological activity of 9,10-dihydrobenzo[a]pyren-7(8h)-one is not fully understood, some research suggests it might possess biological activity. Studies have shown that it can bind to DNA and potentially induce DNA adduct formation, which is a key step in carcinogenesis []. However, further investigation is needed to elucidate its complete role in biological systems.

9,10-Dihydrobenzo[a]pyren-7(8H)-one (DBP) is a ketone derivative of a polycyclic aromatic hydrocarbon (PAH) called benzo[a]pyrene (BaP) []. BaP is a ubiquitous environmental contaminant found in cigarette smoke, grilled foods, and coal tar []. DBP is formed from BaP through metabolic processes in the body and the environment []. It has gained significance in scientific research due to its potential role in understanding the toxicological effects of BaP [, ].


Molecular Structure Analysis

DBP possesses a four-ringed aromatic core structure similar to BaP, with a ketone group (C=O) attached to one of the carbon atoms (C7) in the central ring []. This ketone group introduces a polar functional group to the otherwise hydrophobic molecule, potentially affecting its reactivity and interactions with other molecules []. The presence of a partially saturated bond between C9 and C10 distinguishes DBP from BaP, which has a fully aromatic structure [].


Chemical Reactions Analysis

  • Formation: DBP is likely formed through the enzymatic oxidation of BaP by cytochrome P450 enzymes in the liver and other tissues []. This reaction can be represented as:

BaP + NADPH + H+ + O2 -> DBP + NADP+ + H2O (Equation 1) []

  • Further Metabolism: DBP can undergo further transformations in the body, potentially leading to more water-soluble metabolites for excretion []. The specific pathways for this further metabolism are currently under investigation.

Physical And Chemical Properties Analysis

  • Melting and Boiling Point: Due to the presence of the aromatic rings and the ketone group, DBP is expected to have a relatively high melting and boiling point.
  • Solubility: The introduction of the ketone group might slightly improve DBP's water solubility compared to BaP. However, it is likely to remain poorly soluble in water.
  • Stability: DBP is expected to be relatively stable due to the presence of aromatic rings. However, further research is needed to confirm its stability under various environmental conditions.
  • Intermediate Metabolite: DBP might be an intermediate metabolite in the pathway that converts BaP into its ultimate carcinogenic forms []. These ultimate forms are believed to be responsible for the DNA damage and mutations associated with BaP exposure.
  • Hormone Disruption: Studies suggest DBP can bind to the zebrafish sex hormone binding globulin (zfSHBG) []. This suggests DBP might have the potential to disrupt hormonal signaling pathways, although further research is needed to confirm this in mammals.

Due to its close relation to BaP, DBP is likely to share some of its hazardous properties. BaP is a well-established carcinogen []. However, the specific toxicity of DBP remains to be fully elucidated.

Here are some safety considerations:

  • DBP should be handled with care in a laboratory setting following appropriate safety protocols for handling hazardous chemicals.
  • Further research is needed to determine the potential carcinogenicity and other toxicological effects of DBP.

XLogP3

5.1

UNII

61Z04YQ9CJ

Other CAS

3331-46-2

Wikipedia

9,10-dihydrobenzo(a)pyren-7(8H)-one

Dates

Modify: 2023-08-15

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